(3R,3aR,6R,6aR)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,3aR,6R,6aR)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan is a naturally occurring lignan, a type of phenylpropanoid metabolite found in various plants, particularly those in the Piperaceae family. This compound is known for its diverse biological activities, including antidiabetic, antiviral, and antioxidant properties . It is structurally characterized by a 2,6-diaryl-3,7-dioxa-bicyclo[3.3.0]octane core, which contributes to its unique chemical behavior and biological activity .
Preparation Methods
The synthesis of diaeudesmin involves several key steps. One notable method includes the enantioselective allylborylation of veratraldehyde with 1,6-bis(diisopinocampheylboryl)hexa-2,4-dienes, followed by ozonolysis and triethylsilane reduction in the presence of boron trifluoride etherate . This method allows for the production of both enantiomers of diaeudesmin, which are important for studying its biological activity .
Chemical Reactions Analysis
(3R,3aR,6R,6aR)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boron trifluoride etherate, triethylsilane, and ozonolysis agents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the 2,6-diaryl-3,7-dioxa-bicyclo[3.3.0]octane core .
Scientific Research Applications
In chemistry, it serves as a model compound for studying the synthesis and reactivity of lignans . In biology and medicine, diaeudesmin has shown promise as an antidiabetic, antiviral, and antioxidant agent . It also exhibits platelet-activating factor antagonistic activity, Ca2±channel antagonistic activity, and the ability to inhibit cyclic AMP phosphodiesterase . These properties make diaeudesmin a valuable compound for developing new therapeutic agents and understanding the mechanisms of various diseases .
Mechanism of Action
The mechanism of action of diaeudesmin involves its interaction with various molecular targets and pathways. It has been shown to exhibit platelet-activating factor antagonistic activity, Ca2±channel antagonistic activity, and the ability to inhibit cyclic AMP phosphodiesterase . These activities are likely mediated through its interaction with specific receptors and enzymes, although the exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
(3R,3aR,6R,6aR)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan is structurally similar to other lignans, such as epieudesmin, which also exhibit a 2,6-diaryl-3,7-dioxa-bicyclo[3.3.0]octane core . diaeudesmin is unique in its specific biological activities and the ease with which it can be synthesized and modified . Other similar compounds include piperlongumine, sylvatin, and sesamin, which also belong to the lignan family and share some structural and biological properties with diaeudesmin .
Properties
CAS No. |
16499-02-8 |
---|---|
Molecular Formula |
C22H26O6 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(3R,3aR,6R,6aR)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan |
InChI |
InChI=1S/C22H26O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-28-22(16(15)12-27-21)14-6-8-18(24-2)20(10-14)26-4/h5-10,15-16,21-22H,11-12H2,1-4H3/t15-,16-,21-,22-/m0/s1 |
InChI Key |
PEUUVVGQIVMSAW-QDGJQWLKSA-N |
SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)OC)OC |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2[C@H]3CO[C@H]([C@H]3CO2)C4=CC(=C(C=C4)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)OC)OC |
Synonyms |
Diaeudesmin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.